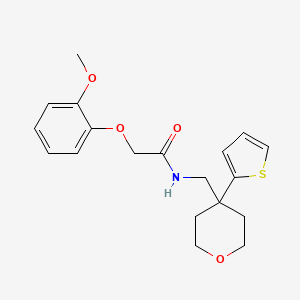

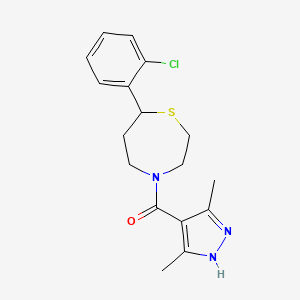

![molecular formula C21H29NO3 B2795879 N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide CAS No. 42600-93-1](/img/structure/B2795879.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide

描述

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide, otherwise known as DMPEA, is a small molecule that has been studied for its potential as a therapeutic agent in a variety of medical conditions. DMPEA is a derivative of adamantane, a naturally occurring four-sided carbon cage that is found in many organic compounds. DMPEA has been extensively studied for its ability to modulate the activity of certain enzymes, receptors, and other proteins. This has led to the use of DMPEA in the development of novel therapeutic agents for the treatment of a variety of diseases.

科学研究应用

DNA-Intercalating Agents and Cytotoxicity

Phase I Study of Cytotoxic Agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) DACA is a novel DNA-intercalating agent with a unique mechanism of cytotoxic action, involving topoisomerases I and II. A Phase I study highlighted its potential against solid tumors. However, the maximum tolerated dose achieved might be sub-therapeutic, indicating a need for further research on dose optimization (McCrystal et al., 1999).

Metabolism of DACA in Cancer Patients In a clinical trial, the metabolism of DACA was examined in cancer patients. The study identified primary metabolites and revealed the biotransformation processes in humans, primarily involving N-oxidation of the tertiary amine side chain and acridone formation, both considered detoxication reactions (Schofield et al., 1999).

Adamantane Derivatives and Neurological Diseases

Potential Protective Effects Against COVID-19 Research suggests that adamantanes used in various neurological diseases might offer protective effects against COVID-19. A study involving patients with neurological disorders like multiple sclerosis, Parkinson's disease, and cognitive impairment, who were treated with adamantanes, showed no clinical manifestations of COVID-19. This finding encourages further exploration of adamantanes' protective properties against COVID-19, particularly in patients with neurological diseases (Rejdak & Grieb, 2020).

Therapeutic Brain Concentration of Amantadine Amantadine, an NMDA receptor antagonist, is clinically used for Parkinson's disease and drug-induced extrapyramidal symptoms. Studies on its concentration in the central nervous system indicate that therapeutic levels are achieved in the brain tissue, potentially due to intralysosomal accumulation. This research provides insight into the pharmacokinetics of amantadine, with implications for its therapeutic use and dosage optimization (Kornhuber et al., 1995).

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-24-18-4-3-14(10-19(18)25-2)5-6-22-20(23)21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZYFEVSPOZFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

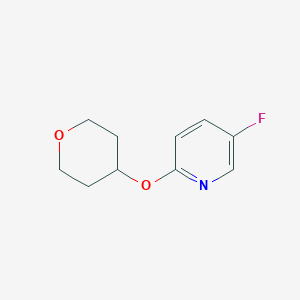

![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2795801.png)

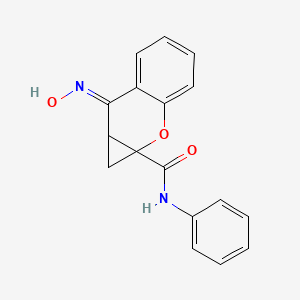

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)

![2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2795803.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2795808.png)

![3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2795809.png)

![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)